molecular formula C9H5ClF2N2S B14771532 5-(4-Chloro-3,5-difluorophenyl)thiazol-2-amine

5-(4-Chloro-3,5-difluorophenyl)thiazol-2-amine

Katalognummer: B14771532
Molekulargewicht: 246.66 g/mol
InChI-Schlüssel: LKYNAKNEWQBRKW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-(4-Chloro-3,5-difluorophenyl)thiazol-2-amine is a heterocyclic compound that features a thiazole ring substituted with a 4-chloro-3,5-difluorophenyl group at the 5-position and an amine group at the 2-position. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties .

Vorbereitungsmethoden

The synthesis of 5-(4-Chloro-3,5-difluorophenyl)thiazol-2-amine typically involves the reaction of 4-chloro-3,5-difluoroaniline with a thioamide under specific conditions. One common method includes the cyclization of 4-chloro-3,5-difluoroaniline with thiourea in the presence of a base, such as sodium hydroxide, to form the thiazole ring . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Analyse Chemischer Reaktionen

5-(4-Chloro-3,5-difluorophenyl)thiazol-2-amine undergoes various chemical reactions, including:

Common reagents used in these reactions include bases like sodium hydroxide, oxidizing agents like hydrogen peroxide, and reducing agents like sodium borohydride. Major products formed from these reactions depend on the specific conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

5-(4-Chloro-3,5-difluorophenyl)thiazol-2-amine has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex thiazole derivatives with potential biological activities.

    Biology: The compound is studied for its antimicrobial and antifungal properties, making it a candidate for developing new antibiotics.

    Medicine: Research is ongoing to explore its potential as an anti-inflammatory and anticancer agent.

    Industry: It is used in the development of agrochemicals and dyes.

Wirkmechanismus

The mechanism of action of 5-(4-Chloro-3,5-difluorophenyl)thiazol-2-amine involves its interaction with specific molecular targets. The compound can inhibit enzymes or receptors involved in various biological pathways. For example, it may inhibit microbial enzymes, leading to antimicrobial effects, or interact with inflammatory mediators to exert anti-inflammatory actions .

Vergleich Mit ähnlichen Verbindungen

Similar compounds to 5-(4-Chloro-3,5-difluorophenyl)thiazol-2-amine include other thiazole derivatives such as:

The uniqueness of this compound lies in its specific substitution pattern, which can enhance its biological activity and selectivity compared to other thiazole derivatives.

Eigenschaften

Molekularformel

C9H5ClF2N2S

Molekulargewicht

246.66 g/mol

IUPAC-Name

5-(4-chloro-3,5-difluorophenyl)-1,3-thiazol-2-amine

InChI

InChI=1S/C9H5ClF2N2S/c10-8-5(11)1-4(2-6(8)12)7-3-14-9(13)15-7/h1-3H,(H2,13,14)

InChI-Schlüssel

LKYNAKNEWQBRKW-UHFFFAOYSA-N

Kanonische SMILES

C1=C(C=C(C(=C1F)Cl)F)C2=CN=C(S2)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.